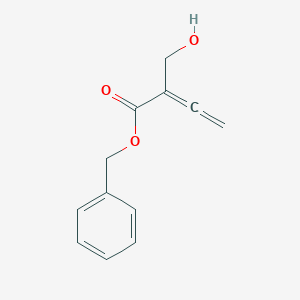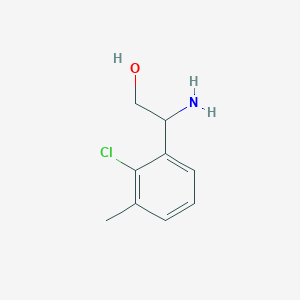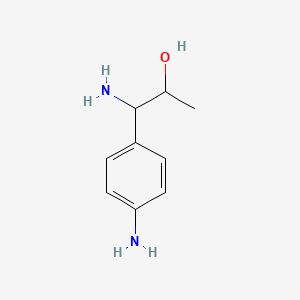
6-((Trimethylsilyl)ethynyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Trimethylsilyl)ethynyl)nicotinic acid is a chemical compound with the molecular formula C11H13NO2Si and a molecular weight of 219.31 g/mol . It is a derivative of nicotinic acid, where the ethynyl group is substituted with a trimethylsilyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the primary starting material.
Formation of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent.
Trimethylsilylation: The ethynyl group is then protected by trimethylsilylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
The reaction conditions often involve an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-((Trimethylsilyl)ethynyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
6-((Trimethylsilyl)ethynyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-((Trimethylsilyl)ethynyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides stability and enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethynyl-nicotinic acid: Lacks the trimethylsilyl group, making it less stable and reactive.
6-((Trimethylsilyl)ethynyl)benzoic acid: Similar structure but with a benzoic acid core instead of nicotinic acid.
Uniqueness
6-((Trimethylsilyl)ethynyl)nicotinic acid is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C11H13NO2Si |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
6-(2-trimethylsilylethynyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)7-6-10-5-4-9(8-12-10)11(13)14/h4-5,8H,1-3H3,(H,13,14) |
Clé InChI |
POBUYFYQJJZCGB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=NC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)











